
5-Bromo-3,4-dimethyl-1H-pyrrole-2-carbaldehyde
説明
5-Bromo-3,4-dimethyl-1H-pyrrole-2-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrrole derivative that contains a bromine atom and an aldehyde group. It has been studied extensively for its unique properties and potential applications in different areas of research.
科学的研究の応用
5-Bromo-3,4-dimethyl-1H-pyrrole-2-carbaldehyde has been studied extensively for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In organic synthesis, it has been used as a building block for the synthesis of various compounds. In materials science, it has been studied for its potential applications in the development of new materials, such as conductive polymers.
作用機序
The mechanism of action of 5-Bromo-3,4-dimethyl-1H-pyrrole-2-carbaldehyde is not well understood. However, it is believed to act as an inhibitor of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of the neurotransmitter acetylcholine, which plays a critical role in the transmission of nerve impulses. Inhibition of these enzymes can lead to an increase in the levels of acetylcholine, which can have various effects on the nervous system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-Bromo-3,4-dimethyl-1H-pyrrole-2-carbaldehyde are not well understood. However, studies have shown that this compound can have various effects on the nervous system, including an increase in the levels of acetylcholine, which can lead to improved cognitive function. It has also been shown to have potential anti-cancer activity, although the mechanism of action is not well understood.
実験室実験の利点と制限
One of the advantages of 5-Bromo-3,4-dimethyl-1H-pyrrole-2-carbaldehyde is its ease of synthesis. It can be synthesized using simple and readily available reagents and equipment. Another advantage is its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. However, one of the limitations of this compound is its limited availability, which can make it difficult to conduct large-scale experiments.
将来の方向性
There are several future directions for the study of 5-Bromo-3,4-dimethyl-1H-pyrrole-2-carbaldehyde. One area of research is the development of new synthetic methods for the preparation of this compound and its derivatives. Another area of research is the investigation of its potential applications in the development of new materials, such as conductive polymers. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in the treatment of various diseases.
特性
IUPAC Name |
5-bromo-3,4-dimethyl-1H-pyrrole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-4-5(2)7(8)9-6(4)3-10/h3,9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMCVZRNKYZZIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C)Br)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70345990 | |
| Record name | 5-Bromo-3,4-dimethyl-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70345990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3,4-dimethyl-1H-pyrrole-2-carbaldehyde | |
CAS RN |
19711-75-2 | |
| Record name | 5-Bromo-3,4-dimethyl-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70345990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



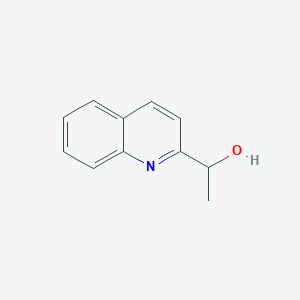
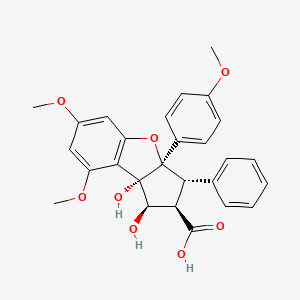
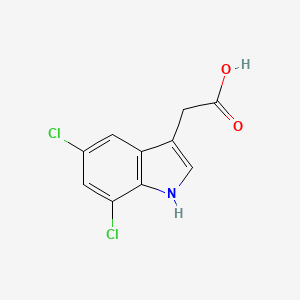
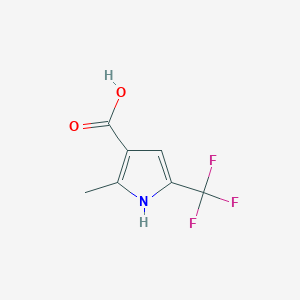
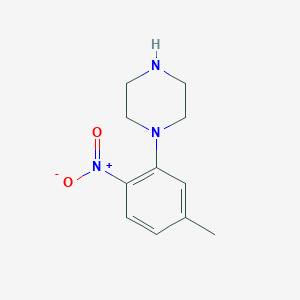
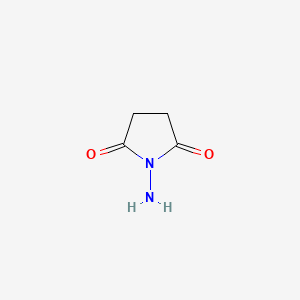
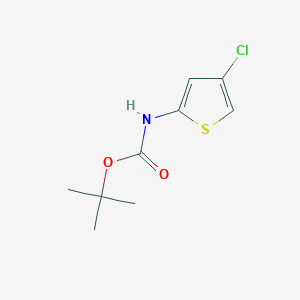

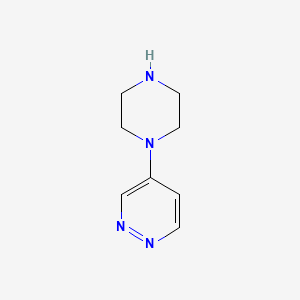
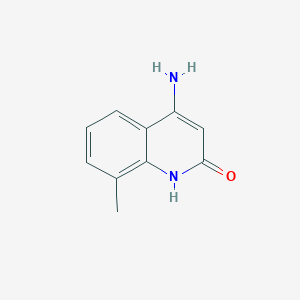
![2,5,6,7-Tetrahydro-3h-pyrrolo[1,2-a]imidazole](/img/structure/B3348966.png)


